1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the pyrazole ring, along with two methyl groups at the 3 and 5 positions of the pyrazole ring. The carboxylic acid group is located at the 4 position of the pyrazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylmethyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the carboxylic acid group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and reactivity, while the carboxylic acid group allows for further functionalization and derivatization. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-9(10(13)14)7(2)12(11-6)5-8-3-4-8/h8H,3-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCWNEOWQRMFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.